ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a triazolopyrimidine derivative characterized by a p-tolyl substituent at the 3-position of the triazolo[4,5-d]pyrimidine core, a thioether linkage at the 7-position, and an ethyl benzoate moiety connected via an acetamido group.
Properties
IUPAC Name |
ethyl 2-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c1-3-31-22(30)16-6-4-5-7-17(16)25-18(29)12-32-21-19-20(23-13-24-21)28(27-26-19)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEQLRIGEKQMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate, with the CAS number 863459-53-4, is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C22H20N6O3S
- Molecular Weight : 448.5 g/mol
- Structural Features : The compound features a triazole ring fused with a pyrimidine moiety and a thioacetamido group, contributing to its biological activity.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study highlighted that various synthesized triazolethiones demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Compounds structurally similar to this compound have shown IC50 values in the micromolar range, indicating promising anticancer potential .
Antimicrobial Activity
Triazole compounds have also been investigated for their antimicrobial properties. For instance, benzothioates derived from similar triazole structures exhibited potent antibacterial activity against various pathogens, including Staphylococcus aureus and Streptococcus pyogenes. The presence of the thio group in this compound may enhance its antimicrobial efficacy .
The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in cancerous cells or pathogens. For example, some compounds have been shown to inhibit DNA gyrase and other essential bacterial enzymes, leading to cell death .
Study on Cytotoxicity
In a comparative study involving various triazole derivatives, this compound was evaluated alongside other synthesized compounds. The results indicated that this compound exhibited a significant reduction in cell viability in MCF-7 cells with an IC50 value of approximately 25 µM .
Antimicrobial Efficacy
Another study tested a series of triazole derivatives against common bacterial strains. This compound demonstrated effective inhibition against S. aureus with an MIC value of 0.12 µg/mL .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Triazolopyrimidine derivatives are extensively studied for their bioactivity, structural versatility, and binding affinity to therapeutic targets. Below is a detailed comparison of ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate with structurally analogous compounds.
Structural Modifications and Substituent Effects
Core Modifications
- Ethyl benzoate vs. Benzoxazole/Indole Derivatives: The ethyl benzoate group in the target compound contrasts with benzoxazole (e.g., in BLD Pharm’s compound BD748899) or indole-containing derivatives (e.g., compound 15 in ). These modifications influence lipophilicity and hydrogen-bonding capacity, which may affect membrane permeability and target binding.
- p-Tolyl vs. Benzyl/Other Aromatic Groups: The p-tolyl substituent in the target compound differs from benzyl (e.g., compound 9 in ) or morpholinomethyl-benzyl groups (e.g., compound 9e in ). The methyl group on the p-tolyl ring may enhance metabolic stability compared to unsubstituted benzyl groups, as seen in analogues with improved pharmacokinetic profiles .
Thioether Linkages
- Propylthio vs. Acetamido-Thio: Propylthio substituents (e.g., compound 9 in ) are common in adenosine receptor antagonists, where the sulfur atom facilitates interactions with hydrophobic pockets.
Anticancer Activity
Triazolopyrimidines with thioether and aromatic substituents show promising cytotoxicity. For example:
- Compound 9 (): Propylthio-substituted triazolopyrimidine demonstrated IC50 values of 1.8 µM (MCF-7) and 2.4 µM (A549), outperforming doxorubicin in some assays.
- Compound 15 (): An indole-containing derivative showed moderate activity (IC50 ~5 µM) against breast cancer cells.
The target compound’s p-tolyl and ethyl benzoate groups may enhance DNA intercalation or kinase inhibition, but specific activity data are unavailable .
Receptor Binding
- A2A Adenosine Receptor Antagonists: Fluorescent tracers like MRS5346 () utilize triazolopyrimidine cores for receptor binding. The target compound’s thioacetamido group may mimic key pharmacophores in such antagonists, though its affinity remains unverified .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
